1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and an ethoxyphenylmethyl group. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and efficient reagents. The process often includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(Difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester: Another difluoromethylated pyrazole with different substituents.
4-Difluoromethyl quinazolin(thi)ones: Compounds with similar difluoromethyl groups but different core structures
Uniqueness
1-(Difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and ethoxyphenylmethyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H15F2N3O |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3O/c1-2-19-11-5-3-10(4-6-11)9-16-12-7-8-18(17-12)13(14)15/h3-8,13H,2,9H2,1H3,(H,16,17) |
InChI Key |
XSKUNVYJESPMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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